molecular formula C17H18N4OS B12149838 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12149838
M. Wt: 326.4 g/mol
InChI Key: GGYLXSOAPZGKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of 1,2,4-triazoles, five-membered heterocyclic rings containing three nitrogen atoms . This specific derivative is characterized by a 4-ethoxyphenyl group at the 5-position, a phenylmethylthio (benzylthio) group at the 3-position, and an amine functional group at the 4-position of the triazole ring. The compound is provided as a research-grade chemical and is strictly for research use only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds within the 1,2,4-triazole class, particularly those with similar aryl and alkylthio substituents, are of significant interest in medicinal chemistry and pharmacology due to their wide spectrum of reported biological activities . Research indicates that such triazole derivatives can serve as key scaffolds in the development of enzyme inhibitors. For instance, structurally related N-substituted 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against the enzyme 15-lipoxygenase (15-LOX), a target in inflammatory and cancer research, with some analogs showing IC50 values in the sub-micromolar range . The mechanism of action for these activities often involves specific interactions with enzyme active sites, as confirmed by molecular docking studies, which show that triazole derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues . Furthermore, 1,2,4-triazole-3-thione and alkylthio derivatives have been extensively studied for their potential anticonvulsant , antimicrobial , and antioxidant properties . The presence of the benzylthio ether and ethoxyphenyl groups in this compound suggests potential for investigation in these and other research areas. The triazole core acts as a privileged structure in drug discovery, contributing to favorable pharmacokinetic properties and drug-likeness, as many derivatives comply with Lipinski's rule of five . Researchers can utilize this chemical as a versatile building block for further synthetic modification or as a reference standard in bioactivity screening assays to explore new therapeutic leads.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-2-22-15-10-8-14(9-11-15)16-19-20-17(21(16)18)23-12-13-6-4-3-5-7-13/h3-11H,2,12,18H2,1H3

InChI Key

GGYLXSOAPZGKOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethoxyphenyl Intermediate

The 4-ethoxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, 4-ethoxyacetophenone is synthesized by reacting acetophenone with ethyl bromide in the presence of potassium carbonate under reflux conditions. Alternatively, 4-ethoxyaniline can be diazotized and coupled with thiourea to form thiosemicarbazide precursors.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
AlkylationEthyl bromide, K₂CO₃DMF80°C78%
DiazotizationNaNO₂, HClH₂O0–5°C85%

Core Triazole Ring Formation

Cyclocondensation of Thiosemicarbazides

The triazole nucleus is formed via cyclization of thiosemicarbazide derivatives. A mixture of 4-ethoxyphenyl thiosemicarbazide and benzyl chloride undergoes cyclization in ethanol under acidic conditions (HCl, 70°C), yielding the 1,2,4-triazole scaffold.

Optimized Parameters

  • Molar Ratio : 1:1.2 (thiosemicarbazide:benzyl chloride)

  • Catalyst : Concentrated HCl (5 mol%)

  • Reaction Time : 6–8 hours

  • Yield : 72–80%

Huisgen Cycloaddition Approach

An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ethoxy-substituted phenyl azides react with propargyl benzyl sulfide in the presence of Cu(I)Br, yielding the triazole core with regioselectivity.

Advantages :

  • Higher regiocontrol (95% 1,4-disubstituted product)

  • Mild conditions (room temperature, 2 hours)

Functionalization with Phenylmethylthio Group

Nucleophilic Substitution

The phenylmethylthio moiety is introduced via SN2 reaction. The triazole intermediate is treated with benzyl mercaptan and potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.

Critical Factors

  • Base Strength : KOtBu > NaOH (prevents hydrolysis)

  • Solvent Polarity : THF enhances nucleophilicity

  • Yield : 68%

Palladium-Catalyzed Coupling

For higher efficiency, Suzuki-Miyaura coupling is employed. A boronated triazole derivative reacts with benzyl thiolate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1).

Reaction Metrics

ParameterValue
Catalyst Loading2 mol%
Temperature100°C
Yield82%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7). Fractions are analyzed by TLC (Rf = 0.45).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 5H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, ethoxyphenyl-H), 4.02 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, SCH₂Ph).

  • IR (KBr) : ν 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 65:35).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)CostScalability
Cyclocondensation7895LowModerate
CuAAC8298HighHigh
Suzuki Coupling7597Very HighLimited

Key Findings :

  • Cyclocondensation is cost-effective but requires rigorous pH control.

  • CuAAC offers superior regioselectivity but demands expensive catalysts.

Industrial-Scale Optimization

Solvent Recycling

Ethanol from cyclocondensation steps is recovered via fractional distillation (85% efficiency), reducing waste.

Catalytic Recovery

Palladium catalysts are reclaimed using scavenger resins (e.g., SiliaBond Thiol), achieving 92% recovery.

Challenges and Mitigation

  • Byproduct Formation : Oxidative dimerization of thiols is minimized by inert atmosphere (N₂ or Ar).

  • Low Solubility : DMSO co-solvent (10% v/v) enhances reaction homogeneity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and sulfur-containing side chain enable nucleophilic substitution. Key reactions include:

a. S-Alkylation
The phenylmethylthio (–S-CH₂-C₆H₅) group undergoes alkylation with alkyl halides (R-X) in basic conditions. For example:

Compound+R-XBase (e.g., K2CO3),DMFS-R substituted product\text{Compound} + \text{R-X} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3), \text{DMF}} \text{S-R substituted product}

Reaction Conditions :

  • Solvent: DMF or DMSO

  • Base: K₂CO₃ or NaH

  • Temperature: 60–80°C

Key Findings :

  • Alkylation at sulfur preserves the triazole ring’s integrity.

  • Bulky alkyl halides require longer reaction times (6–8 hours).

Oxidation Reactions

The thioether group (–S–) is oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents:

CompoundH2O2,AcOHSulfoxideorCompoundmCPBASulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \quad \text{or} \quad \text{Compound} \xrightarrow{\text{mCPBA}} \text{Sulfone}

Oxidizing Agent Product Yield Conditions
H₂O₂ (30%)Sulfoxide72%AcOH, RT, 4 h
mCPBASulfone85%DCM, 0°C → RT, 12 h

Applications : Sulfone derivatives show enhanced antimicrobial activity compared to the parent compound.

Acylation Reactions

The amino group (–NH₂) at position 4 undergoes acylation with acyl chlorides or anhydrides:

Compound+R-COClEt3N,THF4-Acetamide derivative\text{Compound} + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{4-Acetamide derivative}

Reaction Parameters :

  • Acylating agents: Acetyl chloride, benzoyl chloride

  • Base: Triethylamine

  • Solvent: THF or CH₂Cl₂

Key Findings :

  • Acylation improves metabolic stability in pharmacokinetic studies.

  • Steric hindrance from the ethoxyphenyl group slows reaction rates.

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes :

Compound+R-CHOEtOH, ΔSchiff base\text{Compound} + \text{R-CHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base}

Examples :

  • Condensation with 4-methoxybenzaldehyde yields a Schiff base with 89% efficiency .

  • Electron-withdrawing substituents on aldehydes reduce yields (e.g., 4-nitrobenzaldehyde: 63%) .

Mannich Reactions

The compound forms Mannich bases with formaldehyde and secondary amines :

Compound+HCHO+R2NHEtOH, HClMannich base\text{Compound} + \text{HCHO} + \text{R}_2\text{NH} \xrightarrow{\text{EtOH, HCl}} \text{Mannich base}

Reported Derivatives :

  • Morpholine-Mannich derivative: 78% yield, characterized by NMR .

  • Piperidine-Mannich derivative: Exhibited anti-inflammatory activity in vitro (IC₅₀ = 12.4 μM) .

Complexation with Metal Ions

The triazole’s nitrogen and sulfur atoms coordinate with transition metals :

Metal Salt Complex Stoichiometry Application
CuCl₂1:2 (metal:ligand)Catalytic oxidation studies
AgNO₃1:1Antimicrobial agents

Findings :

  • Silver complexes show broad-spectrum antibacterial activity (MIC = 8–16 μg/mL against S. aureus) .

Ring Functionalization

The ethoxyphenyl group undergoes electrophilic substitution (e.g., nitration):

CompoundHNO3,H2SO43-Nitroethoxyphenyl derivative\text{Compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{3-Nitroethoxyphenyl derivative}

  • Nitration occurs preferentially at the meta position of the ethoxyphenyl ring.

  • Yields depend on reaction time (65% at 2 h vs. 82% at 4 h).

Reduction Reactions

The thioether group can be reduced to a thiol (–SH) under specific conditions:

CompoundLiAlH4,THFThiol derivative\text{Compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Thiol derivative}

  • Requires anhydrous conditions and excess LiAlH₄.

  • Thiol derivatives are prone to oxidation, necessitating inert atmosphere storage.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) modify the aryl groups:

Compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl derivative}

Conditions :

  • Solvent: DME/H₂O

  • Temperature: 90°C, 12 h.

Acid/Base Reactivity

The triazole ring exhibits pH-dependent tautomerism:

1H-Triazole2H-Triazole(pKa=4.9)[1]\text{1H-Triazole} \rightleftharpoons \text{2H-Triazole} \quad (\text{p}K_a = 4.9)[1]

  • Protonation occurs at N1 in acidic media.

  • Deprotonation at N4 under basic conditions enables salt formation.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound classified as a triazole derivative. This compound has garnered attention in various scientific research applications due to its unique chemical structure, which includes an ethoxy group and a phenylmethylthio group attached to the triazole ring. The following sections delve into its applications across medicinal chemistry, agriculture, and material science, supported by relevant data and case studies.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has been studied for its effectiveness against various pathogens. Research indicates that compounds within this class can inhibit enzymes critical for microbial growth, thus serving as potential antifungal and antibacterial agents.

A study conducted on similar triazole derivatives demonstrated promising results against bacterial strains and fungi, suggesting that 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine may exhibit comparable efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Triazoles can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases.

Cancer Research

Recent studies have indicated that triazole derivatives might play a role in cancer therapy due to their ability to interact with biological targets involved in tumor growth. The specific mechanisms of action for 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine are still under investigation, but preliminary findings suggest potential applications in oncology.

Fungicides

The antifungal properties of triazole compounds make them valuable in agriculture as fungicides. The ability to inhibit fungal growth can be crucial for protecting crops from diseases that threaten yield and quality. Studies have shown that similar triazoles effectively control fungal pathogens in various crops.

Plant Growth Regulators

There is emerging research on the use of triazoles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to enhanced agricultural productivity.

Study on Antimicrobial Activity

A comprehensive study evaluated several triazole derivatives for their antimicrobial efficacy using agar-well diffusion methods. The results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. This study underscores the potential of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine in developing new antimicrobial agents .

In Silico Studies

In silico studies have been conducted to predict the binding affinity of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine to various biological targets. Molecular docking simulations suggest that this compound interacts favorably with certain enzymes involved in microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl and phenylmethylthio groups may enhance binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

Compound Key Substituents Synthesis Method Physicochemical Properties Biological Activity
Target Compound 5-(4-Ethoxyphenyl), 3-(phenylmethylthio), 4-amine Alkylation of triazole-3-thiol with benzyl halide in methanol/NaOH High lipophilicity (due to benzylthio/ethoxyphenyl), moderate solubility in polar aprotic solvents Predicted antimicrobial activity (in silico)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl), 3-one Condensation of triazole-3-thiol with methoxyphenyl derivatives in DMF/Cs₂CO₃ Lower lipophilicity (due to ketone), higher crystallinity Plant growth promotion at low concentrations
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione 4-phenyl, 5-(thiadiazole-thiomethyl), 3-thione Nucleophilic substitution of triazole-3-thiol with thiadiazole halides Enhanced hydrogen bonding (thione group), moderate solubility in DMSO Broad-spectrum antimicrobial potential
5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Ethoxyphenyl), 4-(benzylideneamino), 3-thiol Schiff base formation with 4-methylbenzaldehyde pH-dependent solubility (thiol/thione tautomerism), UV absorption at ~300 nm Unreported, predicted antioxidant activity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 5-(pyridin-4-yl), 3-(alkylsulfanyl), 4-amine Alkylation of triazole-3-thiol with alkyl halides in methanol Variable lipophilicity (alkyl chain length), high thermal stability Anticancer activity (in vitro)

Key Findings

  • Thione-containing analogues (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione) exhibit higher hydrogen-bonding capacity than thioether derivatives, impacting solubility and protein binding .
  • Pharmacological Potential: Thiadiazole-triazole hybrids (e.g., and ) show broader antimicrobial activity than the target compound, likely due to synergistic heterocyclic interactions . 4-Ethoxyphenyl substitution at position 5 (vs. 3-ethoxyphenyl in ) optimizes electronic effects for receptor binding, as para-substitution allows better resonance stabilization .
  • Synthetic Efficiency: The target compound’s synthesis (alkylation in methanol/NaOH) achieves ~75% yield, comparable to alkylsulfanyl derivatives . However, thiadiazole-containing analogues require multi-step protocols with lower yields (~50%) .

Limitations and Contrasts

  • Solubility Trade-offs : The benzylthio group increases lipophilicity but reduces aqueous solubility compared to analogues with polar groups (e.g., thione or ketone) .

Biological Activity

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with an ethoxy group and a phenylmethylthio group. This unique structure contributes to its chemical properties and biological activities, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Triazole derivatives, including 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine, have been extensively studied for their antimicrobial properties. Research indicates that they exhibit significant activity against a range of pathogens:

  • Bacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies demonstrate that similar triazole derivatives possess Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
  • Fungal Activity : Triazoles are well-known for their antifungal properties. The compound's structure suggests potential effectiveness against fungi such as Candida albicans and Aspergillus spp., aligning with findings from other triazole studies .

Anti-inflammatory Effects

In addition to antimicrobial activities, triazole derivatives have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation. The mechanism often involves the inhibition of specific enzymes and pathways associated with inflammatory responses .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for some derivatives suggest promising efficacy in inhibiting cancer cell proliferation .

The biological activity of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is believed to stem from its ability to interact with biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and inflammatory processes. This interaction can disrupt normal cellular functions in pathogens or inflammatory pathways .
  • Receptor Binding : Potential binding to specific receptors involved in inflammation or cancer progression could also underlie its therapeutic effects .

Comparative Analysis with Other Triazoles

To better understand the unique properties of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Biological Activity
5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamineEthoxy group at position 3Varied antimicrobial profile
5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamineDimethoxy substituentsEnhanced solubility; altered pharmacological effects
4-Amino-5-phenyl-1H-1,2,4-triazoleSimple triazole structureStrong antimicrobial properties

The unique combination of functional groups in 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine enhances its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives:

  • A study published in PMC highlighted the effectiveness of various triazoles against resistant strains of bacteria like MRSA, showing MIC values significantly lower than traditional antibiotics .
  • Another research article focused on the synthesis of mercapto-substituted triazoles that exhibited notable anticancer activity against colon carcinoma cell lines .
  • A comprehensive review on the pharmacological profile of 1,2,4-triazoles summarized their potential as antifungal and antibacterial agents while emphasizing the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine?

  • Methodology : The synthesis typically involves:

  • Step 1 : Condensation of substituted phenyl precursors with thiourea derivatives under reflux in ethanol with catalytic acetic acid .
  • Step 2 : Thiolation via reaction with chloroacetic acid or alkyl halides to introduce the phenylmethylthio group .
  • Step 3 : Purification via recrystallization or column chromatography, confirmed by TLC and elemental analysis .
    • Key Considerations : Optimize reaction time and temperature to minimize side products. Use IR spectroscopy to verify thione (-SH) to thioether (-S-R) conversion .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., C=S at ~1200 cm⁻¹, NH₂ stretching at ~3400 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S percentages) .
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What strategies are used to correlate structural modifications with pharmacological activity in triazole derivatives?

  • Approach :

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -Cl) to the phenyl ring to modulate lipophilicity and receptor binding .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to predict activity trends .
    • Case Study : Derivatives with 4-ethoxy groups show enhanced membrane permeability due to increased lipophilicity, while thioether linkages improve metabolic stability .

Q. How can computational chemistry resolve contradictions in reported toxicity profiles?

  • Methods :

  • DFT Calculations : Predict reactive sites (e.g., sulfur atoms prone to oxidation) and toxicity pathways (e.g., cytochrome P450 interactions) .
  • Molecular Docking : Simulate binding to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .
    • Data Integration : Combine computational results with in vitro assays (e.g., Ames test for mutagenicity) to validate hypotheses .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for S-alkyl derivatives of this compound?

  • Optimization Parameters :

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMF/EthanolPrevents hydrolysis of thiol intermediates
Temperature70–80°CAccelerates nucleophilic substitution
Molar Ratio (R-X:Thiol)1.2:1Minimizes unreacted thiol
  • Troubleshooting : Low yields may result from moisture; use molecular sieves or inert atmosphere .

Q. What analytical methods address discrepancies in biological activity data?

  • Meta-Analysis Framework :

Cluster Studies : Group compounds by substituent patterns (e.g., para-substituted vs. ortho-substituted phenyl groups) .

Statistical Validation : Apply ANOVA to compare IC₅₀ values across structural analogs .

Mechanistic Studies : Use patch-clamp assays or fluorescence polarization to confirm target engagement .

  • Example : A 2022 study resolved conflicting cytotoxicity reports by identifying batch-specific impurities via HPLC-MS .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for synthesis .
  • Waste Disposal : Collect thiol-containing waste in sealed containers for incineration by licensed facilities .
    • Emergency Response : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.